

Technical Whitepaper: 1-Methoxycyclohexanecarbonitrile

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Compound of Interest

Compound Name: 1-Methoxycyclohexane-1-carbonitrile

CAS No.: 83268-57-9

Cat. No.: B2843676

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Synthesis, Reactivity, and Pharmaceutical Applications

Executive Summary

1-Methoxycyclohexanecarbonitrile ($C_8H_{13}NO$) is a specialized quaternary

-alkoxy nitrile intermediate. Unlike its ubiquitous analog 1-piperidinocyclohexanecarbonitrile (the PCC precursor), the 1-methoxy variant serves as a critical "masked" carbonyl equivalent and a precursor to sterically hindered

-hydroxy acids and

-methoxy ketones. This guide outlines the scalable synthesis, chemical reactivity, and safety protocols for this compound, emphasizing its utility in constructing quaternary carbon centers in drug discovery.

Part 1: Physicochemical Profile[1]

Identity & Properties The compound is an

-alkoxy nitrile, featuring a cyclohexane ring with geminal methoxy and nitrile substituents. This structural motif imparts significant steric bulk and unique electronic properties due to the anomeric effect.

Property	Value / Description
IUPAC Name	1-Methoxycyclohexane-1-carbonitrile
Molecular Formula	C ₈ H ₁₃ NO
Molecular Weight	139.20 g/mol
CAS Number	Not widely listed as commodity; see precursors below
Physical State	Colorless to pale yellow liquid
Boiling Point (Est.)	190–200 °C (at 760 mmHg)
Solubility	Soluble in Et ₂ O, DCM, MeOH; low solubility in water
Key Precursors	Cyclohexanone (CAS 108-94-1), TMS-CN (CAS 7677-24-9)

Part 2: Synthetic Pathways

The synthesis of 1-methoxycyclohexanecarbonitrile avoids the direct methylation of cyanohydrins, which is often low-yielding due to retro-cyanohydrin reversion. The industry-standard approach utilizes a Strecker-type reaction or Acetal Substitution.

Protocol A: One-Pot Strecker-Type Synthesis (Recommended)

This method utilizes Trimethylsilyl cyanide (TMS-CN) as a safer, easier-to-handle cyanide source than HCN gas.

Reagents:

- Cyclohexanone (1.0 eq)

- Methanol (Solvent & Reactant, 5.0 eq)
- TMSCN (1.1 eq)
- Catalyst: Indium(III) triflate [In(OTf)₃] or Iodine (1-5 mol%)

Step-by-Step Methodology:

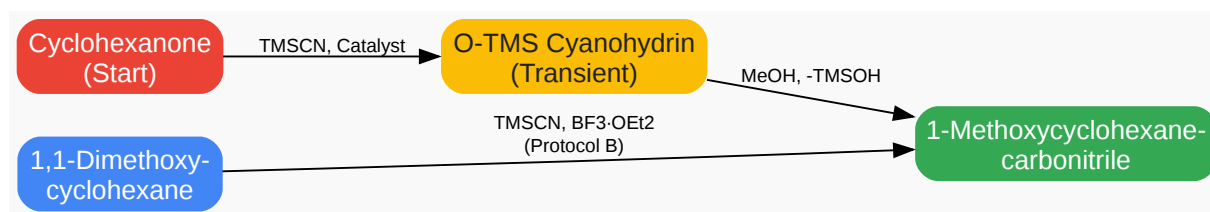
- Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.
- Addition: Charge flask with Cyclohexanone and anhydrous Methanol.
- Activation: Add the catalyst (e.g., I₂ or In(OTf)₃) at 0°C.
- Cyanation: Add TMSCN dropwise via syringe pump over 30 minutes to control exotherm.
- Reaction: Stir at room temperature for 4–6 hours. The methoxy group is incorporated directly from the solvent via an oxonium intermediate.
- Workup: Quench with sat. NaHCO₃. Extract with Ethyl Acetate (3x).
- Purification: Dry organic layer over MgSO₄. Concentrate in vacuo. Purify via vacuum distillation or silica gel chromatography (Hexane/EtOAc gradient).

Mechanism: The Lewis acid activates the ketone, facilitating attack by TMSCN to form the O-TMS cyanohydrin. In the presence of methanol, the O-TMS group is displaced by the methoxy group (via an oxocarbenium ion), locking in the nitrile.

Protocol B: Acetal Substitution (Sakurai-Type)

Alternatively, start from 1,1-dimethoxycyclohexane.^[1]

- React 1,1-dimethoxycyclohexane with TMSCN in the presence of a Lewis Acid (e.g., BF₃·OEt₂).
- One methoxy group is displaced by the cyano group.
- Yield: Typically 85–95%.



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Figure 1: Synthetic routes to 1-Methoxycyclohexanecarbonitrile via ketone or acetal precursors. [2]

Part 3: Chemical Reactivity & Transformations

The geminal arrangement of the methoxy and nitrile groups creates a "masked" carbonyl functionality. The nitrile is sterically hindered but chemically versatile.

1. Hydrolysis to

-Methoxy Acids

Under harsh acidic conditions, the nitrile hydrolyzes to the carboxylic acid.

- Reagents: 6M HCl or 50% H₂SO₄, Reflux, 12-24h.
- Product: 1-Methoxycyclohexanecarboxylic acid.
- Application: Precursor for sterically hindered esters and potential NSAID analogs.

2. Grignard Addition (Ketone Synthesis)

Unlike

-amino nitriles (which often undergo Bruylants displacement of the CN group),

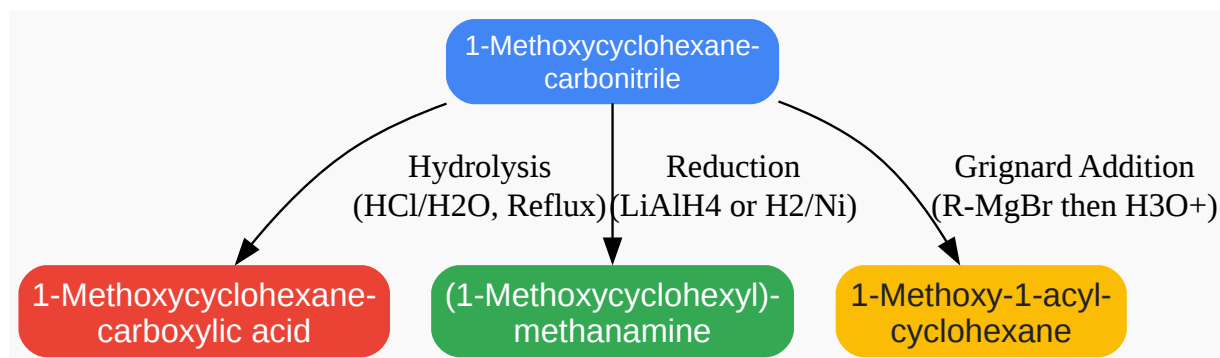
-alkoxy nitriles typically undergo addition to the nitrile to form imines, which hydrolyze to ketones.

- Reagents: PhMgBr (Phenylmagnesium bromide), Et₂O/THF.

- Intermediate: Metallo-imine.
- Workup: Acidic hydrolysis (H_3O^+).
- Product: 1-Methoxy-1-benzoylcyclohexane (an -methoxy ketone).

3. Reduction to Amines

- Reagents: LiAlH_4 in THF or Raney Ni/ H_2 .
- Product: (1-Methoxycyclohexyl)methanamine.
- Relevance: This amine is a structural ether-analog of the "PCP" scaffold, potentially retaining NMDA receptor activity with altered pharmacokinetics.



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Figure 2: Divergent reactivity profile of the 1-methoxy nitrile scaffold.[2]

Part 4: Pharmaceutical Relevance

1. Arylcyclohexylamine Analogs

The 1-substituted cyclohexane scaffold is the pharmacophore for dissociative anesthetics like Ketamine and Phencyclidine (PCP).

- Structural Modification: Replacing the 1-amino group with a 1-methoxy group (via the nitrile intermediate) alters the hydrogen bonding capability and lipophilicity (LogP).

- **Research Utility:** These ether analogs are used to probe the hydrophobic pocket of the NMDA receptor channel. The nitrile itself serves as a stable precursor that can be archived and converted to the amine or ketone "on demand."

2. Quaternary Amino Acids

Hydrolysis of the nitrile followed by demethylation (using BBr_3) yields 1-hydroxycyclohexanecarboxylic acid, a cyclic analog of glycolic acid used in designing conformationally restricted peptides.

Part 5: Safety & Handling Protocols

Hazard Identification:

- **Cyanide Content:** While the nitrile group is covalently bonded, metabolic or thermal decomposition can release cyanide ions.
- **Toxicity:** Treat as highly toxic by inhalation and ingestion (H301, H331).
- **Skin:** Permeable; use double-gloving (Nitrile over Latex).

Operational Safety:

- **Ventilation:** All operations involving TMSCN or the nitrile product must occur in a certified chemical fume hood.
- **Waste Disposal:** Aqueous waste streams must be treated with bleach (Sodium Hypochlorite) at $\text{pH} > 10$ to oxidize any free cyanide to cyanate before disposal.
- **Emergency:** Keep a Cyanide Antidote Kit (Hydroxocobalamin) accessible in the lab area.

References

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Sources

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